molecular formula C5H11NO3 B2575691 4-Amino-3-(hydroxymethyl)butanoicacid CAS No. 1026172-50-8

4-Amino-3-(hydroxymethyl)butanoicacid

Cat. No.: B2575691
CAS No.: 1026172-50-8
M. Wt: 133.147
InChI Key: MLJWMAJBCXBCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(hydroxymethyl)butanoic acid is an organic compound with the molecular formula C5H11NO3 It is a derivative of butanoic acid, featuring an amino group at the fourth position and a hydroxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(hydroxymethyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3-(hydroxymethyl)butanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of 4-Amino-3-(hydroxymethyl)butanoic acid often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced catalysts and automated systems further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(hydroxymethyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-Amino-3-carboxybutanoic acid.

    Reduction: The amino group can be reduced to form a primary amine, leading to the formation of 4-Amino-3-(hydroxymethyl)butane.

    Substitution: The amino group can participate in substitution reactions with halides or other electrophiles, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halides and other electrophiles, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include 4-Amino-3-carboxybutanoic acid, 4-Amino-3-(hydroxymethyl)butane, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-3-(hydroxymethyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-3-(hydroxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to participate in various biochemical reactions, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-hydroxybutanoic acid: Similar structure but lacks the hydroxymethyl group.

    3-Aminobutanoic acid: Similar structure but lacks both the hydroxymethyl and amino groups at the third position.

    4-Amino-2-hydroxybutanoic acid: Similar structure but with the hydroxyl group at the second position.

Uniqueness

4-Amino-3-(hydroxymethyl)butanoic acid is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be leveraged for targeted synthesis and functionalization.

Properties

IUPAC Name

3-(aminomethyl)-4-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c6-2-4(3-7)1-5(8)9/h4,7H,1-3,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJWMAJBCXBCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.